B1575413 Heat shock 70 kDa protein 1 (391-399)

Heat shock 70 kDa protein 1 (391-399)

Cat. No.: B1575413
Attention: For research use only. Not for human or veterinary use.
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Description

Heat shock 70 kDa protein 1 (HSP70), a member of the HSP70 family, is a molecular chaperone critical for maintaining proteostasis under stress conditions. The peptide fragment spanning residues 391–399 represents a functional region within the substrate-binding domain (SBD) of HSP70, which facilitates interactions with client proteins and co-chaperones . HSP70 is constitutively expressed (e.g., Hsc70/HSPA8) or stress-inducible (e.g., HSP72/HSPA1A/B), playing roles in protein folding, degradation, and protection against aggregation in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ATPase activity enables cyclic binding and release of substrates, regulated by nucleotide exchange factors .

Properties

sequence

LLLLDVAPL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Heat shock 70 kDa protein 1 (391-399)

Origin of Product

United States

Scientific Research Applications

Biological Functions

  • Molecular Chaperone Activity : HSP70 assists in the proper folding of nascent polypeptides and the refolding of denatured proteins. This function is vital for maintaining cellular proteostasis.
  • Stress Response : The expression of HSP70 is upregulated in response to stress conditions, thereby enhancing cell survival and function during adverse environments.
  • Neuroprotection : HSP70 has been shown to protect neurons from stress-induced damage, making it relevant in neurodegenerative disease research.

Cancer Treatment

HSP70 plays a dual role in cancer biology; it can promote tumor growth by aiding cancer cell survival under stress but also serves as a target for cancer therapy. Enhancing HSP70 expression can improve the efficacy of chemotherapeutic agents by protecting normal cells while targeting cancer cells.

  • Case Study : A study demonstrated that increasing HSP70 levels in tumor cells enhanced their resistance to chemotherapy, suggesting that inhibitors targeting HSP70 could sensitize tumors to treatment .

Neurodegenerative Diseases

Research indicates that HSP70 has protective effects against neurodegeneration. Its role in folding synaptic proteins and modulating neurotransmitter release is crucial for memory formation and cognitive function.

  • Case Study : In models of Alzheimer's disease, administration of recombinant HSP70 was shown to reduce neurodegeneration and restore cognitive functions .

Cardiovascular Protection

HSP70 has been implicated in protecting cardiac tissues during ischemic events. Its expression can mitigate damage caused by oxidative stress during heart attacks.

  • Case Study : Experimental models have shown that overexpression of HSP70 can significantly reduce myocardial injury following ischemia-reperfusion events .

Diagnostic Biomarker

Due to its upregulation in response to stress, HSP70 can serve as a biomarker for various diseases, including cancers and neurodegenerative disorders.

Drug Development

The modulation of HSP70 activity presents opportunities for developing novel therapeutics aimed at enhancing its protective functions or inhibiting its activity in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Other HSP70 Family Members

The HSP70 family includes isoforms localized to distinct cellular compartments, each with specialized roles:

Isoform Gene Localization Key Functions Associated Diseases
HSP72 (HSPA1A/B) HSPA1A/B Cytosol/Nucleus Stress-inducible chaperone; anti-apoptotic; neuroprotection Neurodegeneration, cancer
Hsc70 (HSPA8) HSPA8 Cytosol/Nucleus Constitutive protein folding; vesicle transport Cancer, viral infections
BiP (HSPA5) HSPA5 Endoplasmic Reticulum ER stress response; unfolded protein response (UPR) Diabetes, cancer
mtHSP70 (HSPA9) HSPA9 Mitochondria Protein import; mitochondrial stress response Parkinson’s disease, cancer

Key Differences :

  • Stress Responsiveness : HSP72 is highly stress-inducible, while Hsc70 is constitutively expressed .
  • Substrate Specificity : BiP specializes in ER client proteins, whereas mtHSP70 focuses on mitochondrial precursors .

Comparison with HSP90 and HSP60

HSP90
  • Structure : Forms homodimers and interacts with co-chaperones like BAG-1 .
  • Function : Stabilizes oncogenic clients (e.g., HER2, Raf-1) and immune receptors; critical in cancer progression .
  • Therapeutic Targets : Inhibitors (e.g., geldanamycin, SNX2112) disrupt ATP binding, promoting client degradation .
HSP60
  • Structure : Forms chaperonin complexes in mitochondria .
  • Function : Mediates folding of mitochondrial proteins; dysregulation linked to prostate cancer and autoimmune diseases .

Contrast with HSP70 :

  • Mechanism : HSP70 acts as a "holdase" preventing aggregation, while HSP60 facilitates folding in an ATP-dependent chamber .
  • Disease Roles : HSP70 is neuroprotective, whereas HSP60 is implicated in cancer metastasis .

Therapeutic Implications and Drug Development

HSP70-Targeted Strategies
  • Inhibitors: Adenosine-derived compounds (e.g., compound 12) bind HSP70’s ATPase domain, reducing oncoprotein levels (e.g., Raf-1) in cancer cells .
  • Protein Delivery : Cell-penetrating peptides (e.g., PepFect14) enable transient HSP70 delivery, mitigating protein aggregation in neurodegeneration .
HSP90 Inhibitors
  • Clinical Relevance : SNX2112 and geldanamycin derivatives show efficacy in HER2+ cancers by destabilizing oncoproteins .

Comparative Challenges :

  • Selectivity : HSP70 inhibitors must avoid off-target effects on constitutive isoforms like Hsc70 .
  • Delivery : HSP70’s intracellular localization complicates drug design compared to extracellular HSP90 .

Experimental Models and Research Findings

HSP70 in Ischemia Protection
  • Transgenic mice overexpressing HSP70 showed 40% reduced myocardial infarction post-ischemia, highlighting its cardioprotective role .
  • In neurons, HSP70 mRNA persists in vulnerable CA1 cells post-ischemia, correlating with delayed neuronal death .
HSP70 Delivery via PepFect14
  • PepFect14 forms stable nanoparticles with HSP70 (binding constant: 34.98 nM), enhancing cellular uptake and proteostasis in stressed cells .
  • Lipofectamine 2000, however, artifactually increased luciferase activity via promoter activation, underscoring method-specific caveats .

Data Tables

Comparative ATPase Activity and Binding Affinities
Protein ATPase Activity (kcat/s⁻¹) Substrate Binding Affinity (Kd, nM) Key Partners
HSP70 (HSPA1A) 0.02–0.05 50–100 (ADP-bound) BAG-1, CHIP
HSP90 0.001–0.005 10–20 (ATP-bound) CDC37, p23
HSP60 0.1–0.3 100–200 (GroEL complex) HSP10, mtHSP70
Therapeutic Agents in Clinical Trials
Target Compound Mechanism Phase Indication
HSP70 JG-231 ATPase inhibition Preclinical Neurodegeneration
HSP90 SNX2112 ATP-competitive inhibition Phase II Breast cancer
HSP60 Mizoribine Chaperonin activity modulation Phase I Autoimmune diseases

Preparation Methods

Expression and Purification of HSP70 (391-399) Fragment

The 391-399 fragment of HSP70 typically corresponds to a portion of the substrate-binding domain (SBD), which can be expressed as part of a larger construct for stability and functional studies.

Key steps in preparation:

  • Cloning: DNA encoding the HSP70 fragment (e.g., residues 391–615 or 386–616 to include the 391-399 segment) is cloned into an expression vector such as pET25, using restriction sites like NdeI and XhoI for insertion. This vector often includes an N-terminal His6-tag for affinity purification.

  • Expression: The recombinant plasmid is transformed into Escherichia coli strains such as BL21 Star (DE3). Cultures are grown in LB medium with appropriate antibiotics (e.g., carbenicillin 50 µg/ml). Protein expression is induced by adding 0.5 mM IPTG when the culture reaches an OD600 of 0.3–0.5, followed by overnight incubation at 25°C to enhance soluble protein yield.

  • Cell Lysis and Extraction: Cells are harvested by centrifugation and lysed using reagents like Bugbuster Master Mix supplemented with protease inhibitors and reducing agents (1 mM DTT) to maintain protein stability. Imidazole (20 mM) is added to reduce nonspecific binding during purification.

  • Affinity Purification: The His6-tagged protein is purified using Ni2+-chelating resins (Ni-NTA Superflow). After binding, washing steps remove impurities, and elution is performed with imidazole-containing buffers.

  • Further Purification: Dialysis against 10 mM Tris-HCl (pH 7) with 5 mM DTT removes imidazole and other small molecules. Size-exclusion chromatography (SEC) using Superdex-200 or Superose 6 columns can be employed to achieve higher purity and homogeneity, critical for crystallization or biophysical studies.

  • Concentration and Storage: The purified protein is concentrated by ultrafiltration, centrifuged to remove aggregates, quantified by Bradford assay, and stored at -80°C in aliquots to preserve activity.

Co-Crystallization with Peptide Substrates

To study the interaction of the HSP70 fragment containing residues 391-399 with substrate peptides, co-crystallization is performed:

  • Complex Formation: The HSP70 fragment (typically residues 386–616 or 391–615) is mixed with a substrate peptide such as NRLLLTG at a molar ratio (e.g., 400 µM protein with 5 mM peptide). The mixture is preheated to 42°C for 15 minutes and then cooled gradually to room temperature to facilitate complex formation.

  • Crystallization: Hanging drop vapor diffusion is used, with conditions optimized for pH (e.g., 0.1 M Bis-Tris pH 5.5) and salts (e.g., 0.2 M Li2SO4). Crystals suitable for X-ray diffraction are obtained after screening multiple conditions.

  • Data Collection and Structure Determination: Crystals are analyzed by X-ray crystallography to resolve the structure of the HSP70-peptide complex, providing insights into the binding mode of the 391-399 segment with substrates.

Functional and Biophysical Characterization

  • ATPase Cycle and Conformational Changes: The 391-399 region lies within the substrate-binding domain, whose conformation changes during the ATPase cycle of HSP70. Binding affinity and kinetics are modulated by nucleotide state (ATP, ADP, or nucleotide-free), affecting the substrate-binding domain lid closure over the peptide-binding cleft.

  • Peptide Binding Assays: Fluorescence recovery after photobleaching (FRAP), NMR spectroscopy, and other biophysical methods assess peptide binding and conformational dynamics of the 391-399 region in the context of the full substrate-binding domain.

Summary Table of Preparation Methods

Preparation Step Description Key Parameters/Conditions References
Cloning Insert DNA encoding 391-399 region into pET25 vector Restriction sites NdeI/XhoI; His6-tag fusion
Expression Recombinant expression in E. coli BL21 Star (DE3) LB medium, 37°C growth, IPTG induction at OD600 0.3–0.5, overnight at 25°C
Cell Lysis Bugbuster Master Mix, protease inhibitors, 1 mM DTT Imidazole 20 mM to reduce nonspecific binding
Affinity Purification Ni-NTA resin purification Elution with imidazole-containing buffer
Size-Exclusion Chromatography Further purification and polishing Superdex-200 or Superose 6 columns, Tris-HCl pH 7, 5 mM DTT
Peptide Synthesis Solid-phase peptide synthesis (SPPS) Fmoc/Boc chemistry, RP-HPLC purification Inferred standard method
Co-Crystallization Protein-peptide complex formation and crystallization 42°C preheat, Bis-Tris buffer pH 5.5, Li2SO4 salt
Biophysical Characterization ATPase cycle analysis, NMR, FRAP ATP/ADP nucleotide states, substrate binding assays

Research Findings Related to Preparation

  • The preparation of HSP70 fragments including the 391-399 segment enables detailed structural studies that reveal the conformational dynamics essential for substrate binding and release during the ATPase cycle.

  • Peptides derived from or including the 391-399 region serve as substrates or inhibitors in binding studies, helping elucidate the allosteric mechanisms of HSP70 chaperone activity.

  • Proper folding and stability of the 391-399 containing constructs depend on careful control of expression temperature and purification conditions, including reducing environments to prevent oxidation.

  • Co-crystallization with substrate peptides provides atomic-level insights into the interaction of this region with client proteins, facilitating drug design and understanding of protein homeostasis mechanisms.

Q & A

Q. What experimental models are suitable for investigating HSP70's neuroprotective role in traumatic brain injury (TBI)?

Methodological Answer:

  • Utilize transgenic mouse models overexpressing HSP70 (Hsp70 Tg) and HSP70-deficient (Hsp70 Ko) mice under controlled cortical impact (CCI) protocols. These models allow quantification of injury volume, hemorrhage, and functional recovery .
  • Key parameters: Impact velocity (1.5 m/s), penetration depth (2 mm), and post-injury assessment timelines (e.g., 3 days for hemorrhage, 14 days for lesion size) .
  • Compare outcomes (e.g., MMP-2/9 expression, neurological scores) between genotypes to isolate HSP70-specific effects .

Q. How can HSP70 levels be quantitatively measured in human plasma or tissue samples?

Methodological Answer:

  • Use a double-antibody sandwich ELISA with pre-coated monoclonal antibodies and biotinylated polyclonal detection antibodies. Ensure sample preparation (e.g., centrifugation to remove lipids/cellular debris) and proper dilution to avoid matrix interference .
  • Critical steps:
  • Validate linear detection range (e.g., 78.13–5000 pg/mL) using serial dilutions of recombinant standards.
  • Include controls for non-specific binding (e.g., negative control wells with standard diluent) .

Q. What are the standard protocols for inducing HSP70 expression in vitro under oxidative stress?

Methodological Answer:

  • Expose human corneal fibroblasts or similar cell lines to stressors like H₂O₂ (100–500 μM) or hyperthermia (42°C for 1–2 hrs). Monitor HSP70 induction via Western blot (anti-HSP70 antibodies) or qPCR (primers targeting HSPA1A/B) .
  • Optimize stressor duration/concentration to balance protein denaturation and viability (e.g., Comet assay for DNA damage post-stress) .

Advanced Research Questions

Q. How can contradictory data on HSP70's role in protein refolding versus degradation be resolved?

Methodological Answer:

  • Conduct ATPase activity assays to determine HSP70's binding affinity for substrates under varying nucleotide conditions (ATP vs. ADP). Use mutagenesis to study lid domain closure in the substrate-binding domain (SBD), which regulates substrate retention .
  • Pair with co-chaperone knockdown (e.g., BAG-1 or HSP40) to dissect refolding vs. proteasomal degradation pathways .

Q. What mechanisms explain the unexpected increase in luciferase activity following HSP70 siRNA transfection?

Methodological Answer:

  • Lipofectamine 2000 may non-specifically activate luciferase promoters. Include transfection reagent-only controls and validate siRNA efficacy via Western blot .
  • Alternative: Use PepFect14 for HSP70 delivery, which enhances cytoplasmic uptake without altering reporter gene expression .

Q. What is the therapeutic time window for HSP70 induction in stroke or TBI models?

Methodological Answer:

  • Pharmacological induction (e.g., geldanamycin) within 6 hrs post-injury shows neuroprotection. Delayed induction (e.g., viral vectors with 4-hr latency) still reduces hemorrhage and MMP-9 activity .
  • Experimental design: Time-course studies with Hsp70 Tg mice and pharmacological inducers to map efficacy windows .

Data Analysis & Contradiction Management

Q. How should researchers address variability in ELISA results for HSP70 across studies?

Methodological Answer:

  • Standardize pre-analytical factors: Avoid hemolysis, freeze-thaw cycles, and use protease inhibitors. Validate inter-assay CV% (<10%) with pooled controls .
  • Cross-validate with orthogonal methods (e.g., immunohistochemistry or SPR) to confirm specificity .

Q. Why do HSP70 overexpression studies show conflicting outcomes in ischemia-reperfusion injury?

Methodological Answer:

  • Differences in model systems (e.g., cardiac vs. cerebral ischemia) and HSP70 isoforms (HSPA1A vs. HSPA9). Use isoform-specific primers/antibodies and compare transgenic vs. pharmacological induction .
  • Analyze downstream effectors (e.g., Bcl-2 for apoptosis, MMPs for blood-brain barrier integrity) to contextualize protective mechanisms .

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